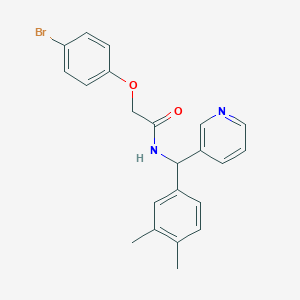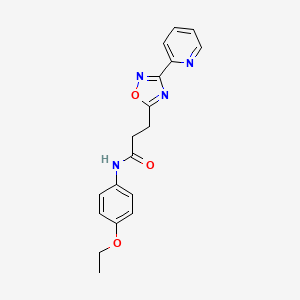
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, also known as HMN-214, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMN-214 belongs to the family of isonicotinamide derivatives and has been shown to exhibit potent anti-tumor activity.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide involves the inhibition of the heat shock protein 90 (HSP90) pathway. HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of various client proteins, including oncogenic proteins. This compound binds to the ATP-binding site of HSP90 and disrupts its function, leading to the degradation of client proteins and ultimately, the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. This compound has also been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide is its potency and selectivity for HSP90 inhibition, which makes it a promising candidate for the development of anti-cancer drugs. However, one limitation of this compound is its poor solubility, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. One direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the investigation of its potential in combination therapy with other anti-cancer drugs. Additionally, the study of this compound in preclinical animal models and clinical trials will be critical for its development as a potential anti-cancer drug.
In conclusion, this compound is a promising small molecule compound that has shown potent anti-tumor activity through the inhibition of the HSP90 pathway. Its potential therapeutic applications and future directions for research make it an exciting area of study in the field of cancer research.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with p-tolyl isocyanate to form a urea intermediate. This intermediate is then reacted with isonicotinic acid to form the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been extensively studied for its anti-tumor activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-6-8-21(9-7-16)27(24(29)18-10-12-25-13-11-18)15-20-14-19-5-3-4-17(2)22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZPWNVPBUDHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


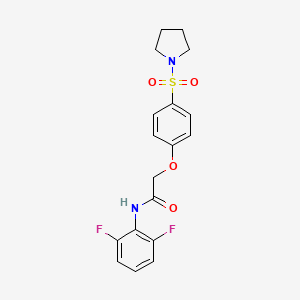
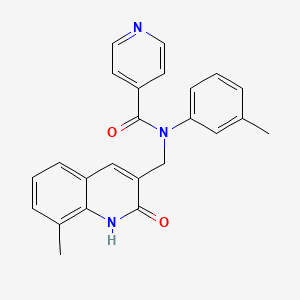
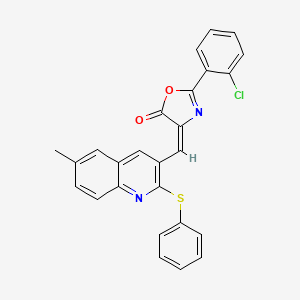

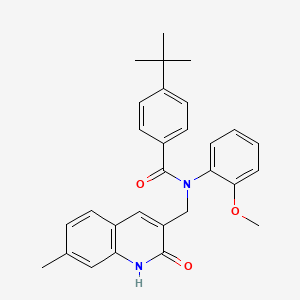

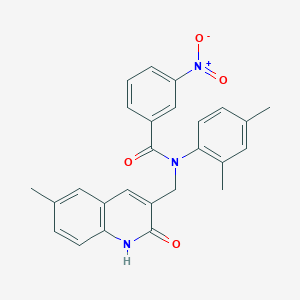
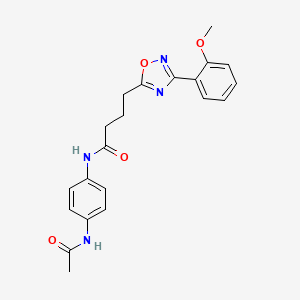
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)
